molecular formula C26H31NO4 B1258776 Ancistrobertsonine A CAS No. 202473-87-8

Ancistrobertsonine A

Cat. No. B1258776
CAS RN: 202473-87-8
M. Wt: 421.5 g/mol
InChI Key: RNLKCMIGQLHEKX-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ancistrobertsonine A is a natural product found in Ancistrocladus robertsoniorum and Ancistrocladus congolensis with data available.

Scientific Research Applications

Chemical and Spectroscopic Analysis

Ancistrobertsonine A, along with several other naphthylisoquinoline alkaloids, was isolated from the East African Liana, Ancistrocladus robertsoniorum. The structure of ancistrobertsonine A was elucidated using chemical and spectroscopic methods. This research was pivotal in identifying and understanding the chemical composition of this compound (Bringmann et al., 1998).

Isolation of New Alkaloids

Further studies led to the isolation of ancistrobertsonines B, C, and D, and 1,2-didehydroancistrobertsonine D from Ancistrocladus robertsoniorum. These new naphthylisoquinoline alkaloids were identified using High Speed Countercurrent Chromatography (HSCCC) and High Performance Liquid Chromatography (HPLC). This discovery expanded the range of known alkaloids in this plant, contributing to the understanding of its chemical diversity (Bringmann, 1999).

Biological Activities

Ancistrobertsonine A and related alkaloids have been studied for their biological activities. For example, certain alkaloids isolated from Ancistrocladus tectorius, including ancistrobertsonine B, demonstrated growth inhibitory activities against human leukemia cells HL-60, K562, and U937. This suggests potential therapeutic applications in treating certain types of cancer (Jiang et al., 2013).

Pharmacological Potential

Research into the pharmacological potential of naphthylisoquinoline alkaloids, including ancistrobertsonine A, has increased over time. This research area focuses on identifying and understanding the potential therapeutic uses of these compounds, particularly in the field of herbal medicine for treating conditions like depression, anxiety, and insomnia. Studies in this area emphasize the importance of understanding the mechanisms of action and clinical evidence supporting the use of these botanicals (Sarris et al., 2011).

Phytochemical Analysis

Phytochemical analysis of plants like Ancistrocladus tectorius, which contains ancistrobertsonine A, reveals the complex array of chemical constituents in these plants. This research contributes to the broader understanding of plant chemistry and its potential applications in various fields, including medicine and pharmacology (Liu et al., 2008).

properties

CAS RN

202473-87-8

Product Name

Ancistrobertsonine A

Molecular Formula

C26H31NO4

Molecular Weight

421.5 g/mol

IUPAC Name

(1S,3S)-5-(4,5-dimethoxy-7-methylnaphthalen-1-yl)-8-methoxy-1,2,3-trimethyl-3,4-dihydro-1H-isoquinolin-6-ol

InChI

InChI=1S/C26H31NO4/c1-14-10-18-17(8-9-21(29-5)26(18)22(11-14)30-6)25-19-12-15(2)27(4)16(3)24(19)23(31-7)13-20(25)28/h8-11,13,15-16,28H,12H2,1-7H3/t15-,16-/m0/s1

InChI Key

RNLKCMIGQLHEKX-HOTGVXAUSA-N

Isomeric SMILES

C[C@H]1CC2=C(C(=CC(=C2[C@@H](N1C)C)OC)O)C3=C4C=C(C=C(C4=C(C=C3)OC)OC)C

SMILES

CC1CC2=C(C(=CC(=C2C(N1C)C)OC)O)C3=C4C=C(C=C(C4=C(C=C3)OC)OC)C

Canonical SMILES

CC1CC2=C(C(=CC(=C2C(N1C)C)OC)O)C3=C4C=C(C=C(C4=C(C=C3)OC)OC)C

synonyms

ancistrobertsonine A

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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